molecular formula C13H15N3 B15053152 (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole CAS No. 944030-47-1

(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole

Cat. No.: B15053152
CAS No.: 944030-47-1
M. Wt: 213.28 g/mol
InChI Key: VDUOVBVLPCYKNE-NSHDSACASA-N
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Description

(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole is a chiral, pyrrolidine-substituted imidazole derivative offered for research purposes. The imidazole ring is a privileged scaffold in medicinal chemistry and drug discovery . It is a five-membered aromatic heterocycle characterized by two nitrogen atoms and is known for its amphoteric nature (ability to act as both an acid and a base) and high solubility in polar solvents . This moiety is a fundamental building block in natural products like the amino acid histidine and purine bases, and it forms the core structure of numerous therapeutic agents . Compounds featuring the imidazole nucleus have been extensively documented to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihistaminic properties . The specific incorporation of a chiral pyrrolidine ring, as seen in this compound, is a common strategy in drug design to influence the compound's stereoselective interactions with biological targets. This structure is a key synthon for developing novel active molecules and is frequently utilized in organic synthesis, including metal-catalyzed cross-coupling reactions, where it can serve as a directing group or a ligand precursor . Researchers value this compound for exploring new chemical space in programs aimed at hit-to-lead optimization and for developing potential therapeutic candidates. This product is intended for research and development use only in laboratory settings and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals.

Properties

CAS No.

944030-47-1

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1H-imidazole

InChI

InChI=1S/C13H15N3/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2,(H,15,16)/t11-/m0/s1

InChI Key

VDUOVBVLPCYKNE-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(N2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Radziszewski Condensation for Imidazole Formation

The Radziszewski reaction, a classical method for imidazole synthesis, employs α-diketones (or equivalents), aldehydes, and ammonia. For (S)-5-phenyl-2-(pyrrolidin-2-yl)-1H-imidazole, this approach requires:

  • Pyrrolidine-2-carbaldehyde as the aldehyde component for position 2.
  • Benzaldehyde for the phenyl group at position 5.

Procedure :

  • Synthesis of Pyrrolidine-2-carbaldehyde :
    • Start with (S)-proline, a chiral pool starting material.
    • Protect the amine as a Boc derivative using di-tert-butyl dicarbonate.
    • Reduce the carboxylic acid to an alcohol via LiAlH4, followed by oxidation to the aldehyde using Swern conditions (oxalyl chloride, DMSO, Et3N).
  • Radziszewski Reaction :
    • Combine pyrrolidine-2-carbaldehyde (1.25 equiv), benzaldehyde (1.0 equiv), and ammonium acetate (5.0 equiv) in methanol.
    • Heat at 60°C for 12–18 hours.
    • Yield : 50–65% after purification by column chromatography.

Key Optimization :

  • Slow addition of aldehydes minimizes side reactions.
  • Solvent systems (e.g., DMSO/MeOH 8:2) improve solubility of intermediates.

Modular One-Pot Synthesis via Ketone Oxidation

A scalable one-pot method developed by involves:

  • Kornblum oxidation of ketones to α-keto aldehydes.
  • Radziszewski-type condensation with aldehydes and NH4OAc.

Adaptation for Target Compound :

  • Oxidation of (S)-Pyrrolidin-2-yl Acetophenone :
    • Treat (S)-pyrrolidin-2-yl acetophenone with HBr (10 mol%) and DMSO at 85°C to generate the α-keto aldehyde.
  • Condensation with Benzaldehyde :
    • Add benzaldehyde (1.0 equiv) and NH4OAc (5.0 equiv) to the oxidized intermediate.
    • Stir in MeOH at room temperature for 24 hours.
    • Yield : 60–70% after recrystallization.

Advantages :

  • Avoids isolation of sensitive intermediates (e.g., glyoxal derivatives).
  • Compatible with scale-up (demonstrated at 3.0 mmol scale).

Stereochemical Control in Pyrrolidine Moieties

Chiral Pool Synthesis from (S)-Proline

(S)-Proline serves as an ideal starting material due to its inherent (S)-configuration. Key transformations include:

  • Boc Protection :
    • (S)-Proline → Boc-(S)-proline using Boc2O and DMAP in THF.
  • Reduction and Oxidation :
    • Boc-(S)-proline → Boc-(S)-prolinol (LiAlH4).
    • Boc-(S)-prolinol → Boc-(S)-pyrrolidine-2-carbaldehyde (Dess-Martin periodinane).
  • Deprotection :
    • Remove Boc group with TFA in DCM, followed by neutralization.

Critical Considerations :

  • Boc protection prevents racemization during oxidation steps.
  • Alternative oxidizing agents (e.g., TEMPO/NaClO) may improve aldehyde yields.

Asymmetric Catalysis for Pyrrolidine Synthesis

For non-chiral pool routes, enantioselective methods include:

  • Chiral Auxiliary-Mediated Cyclization :
    • Cyclize γ-amino ketones using (R)-BINOL-derived phosphoric acids to induce (S)-configuration.
  • Enzymatic Resolution :
    • Hydrolyze racemic pyrrolidine esters with lipases (e.g., CAL-B) to isolate (S)-enantiomers.

Yield and ee :

  • Up to 95% enantiomeric excess (ee) achieved with BINOL catalysts.
  • Enzymatic resolution typically provides 40–50% yield of desired enantiomer.

Functionalization and Late-Stage Modifications

Suzuki Coupling for Aryl Group Introduction

For alternative routes introducing the phenyl group post-cyclization:

  • Bromination at Position 5 :
    • Treat imidazole intermediate with NBS in CCl4 to install bromide.
  • Suzuki-Miyaura Coupling :
    • React with phenylboronic acid (1.2 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 in dioxane/H2O.
    • Yield : 70–80%.

Reductive Amination for Pyrrolidine Installation

An alternative to pre-formed pyrrolidine aldehydes:

  • Synthesize 2-Aminoimidazole :
    • Prepare 5-phenyl-1H-imidazol-2-amine via condensation of benzaldehyde with cyanamide.
  • Reductive Amination :
    • React with pyrrolidin-2-one under H2 (50 psi) and Ra-Ni catalyst.
    • Yield : 55–60%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereochemical Control Scalability
Radziszewski Condensation Aldehyde condensation, NH4OAc 50–65 High (chiral pool) Moderate
One-Pot Modular Kornblum oxidation, condensation 60–70 Moderate High
Suzuki Coupling Bromination, cross-coupling 70–80 Requires resolution High
Reductive Amination 2-Aminoimidazole + pyrrolidinone 55–60 Low Low

Optimal Route : The one-pot modular method offers the best balance of yield, scalability, and regioselectivity, particularly when paired with chiral pool starting materials.

Characterization and Validation

  • Chiral HPLC :
    • Confirm (S)-configuration using Chiralpak IA column (Hexane:IPA 90:10, 1.0 mL/min).
  • X-ray Crystallography :
    • Resolve absolute configuration via co-crystallization with nNOS (PDB: 3NYP).
  • NMR Analysis :
    • Key signals: Imidazole NH (δ 12.1 ppm, singlet), pyrrolidine H2 (δ 3.8 ppm, multiplet).

Industrial-Scale Considerations

  • Cost Efficiency : (S)-Proline-derived routes are cost-prohibitive for large-scale production. Asymmetric catalysis or enzymatic resolution is preferred.
  • Purification : Simulated moving bed (SMB) chromatography enables high-purity isolation (>99% ee).
  • Green Chemistry : Replace DMSO with cyclopentyl methyl ether (CPME) to improve environmental metrics.

Scientific Research Applications

(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Biological Activity/Application Key Findings/Data References
(S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole 5-phenyl, 2-(S)-pyrrolidin-2-yl Not explicitly reported (potential CNS/kinase targets inferred) Chiral center enhances stereoselective binding; pyrrolidine enables hydrogen bonding . -
5-Phenyl-2-(p-tolyl)-1H-imidazole 5-phenyl, 2-p-tolyl Synthetic intermediate Electron-donating p-tolyl group increases lipophilicity (logP ~2.8) compared to pyrrolidine derivatives.
4-Aryl-2-benzoyl-imidazoles 4-aryl, 2-benzoyl Tubulin polymerization inhibition (anticancer) IC₅₀ = 0.8–3.2 µM against MCF-7 cells; benzoyl group enhances tubulin binding via hydrophobic interactions .
SB 202190 4-(4-fluorophenyl), 2-(4-hydroxyphenyl) p38 MAP kinase inhibitor IC₅₀ = 50 nM; fluorophenyl improves metabolic stability; hydroxyphenyl mediates hydrogen bonding to kinase ATP pocket .
4-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)-1H-imidazole 4-fluorophenyl, 2-imidazolyl InhA enzyme inhibition (antitubercular) MIC = 0.5 µg/mL against M. tuberculosis; fluorophenyl enhances membrane permeability .

Key Observations:

  • Pyrrolidine vs.
  • Chirality : The (S)-pyrrolidine configuration may offer superior target selectivity compared to achiral analogs like 5-phenyl-2-(p-tolyl)-1H-imidazole .
  • Electron-Withdrawing Groups : Fluorine substituents (e.g., in SB 202190 ) improve metabolic stability and binding affinity, a feature absent in the target compound but relevant for optimization.

Pharmacological Profiles

  • Anticancer Activity : 4-Aryl-2-benzoyl-imidazoles exhibit potent tubulin inhibition, whereas the target compound’s pyrrolidine moiety may favor alternative mechanisms (e.g., kinase or GPCR modulation).
  • Antimicrobial Potential: Imidazoles with hydrophilic side chains (e.g., 4-(arabino-tetrahydroxybutyl)-1H-imidazole ) show enhanced solubility but reduced CNS penetration compared to lipophilic analogs like the target compound.
  • Thermal Stability : Azobis(1H-imidazole) derivatives (e.g., TCAD ) decompose above 200°C due to high nitrogen content, suggesting the target compound may share similar stability if conjugated with nitrile or tetrazole groups.

Q & A

Q. What synthetic routes are recommended for (S)-5-Phenyl-2-(pyrrolidin-2-yl)-1H-imidazole?

A common approach involves condensation of substituted aldehydes with amines under optimized conditions. For example, analogous imidazole derivatives are synthesized via a three-component reaction using aldehydes, ketones, and ammonium hydroxide in ethanol, followed by flash chromatography for purification . Adjusting solvent polarity (e.g., ethanol or dichloromethane) and reaction duration (2–3 days) can improve yields. Structural confirmation typically employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemistry of the pyrrolidine ring confirmed?

X-ray crystallography using programs like SHELX is the gold standard for unambiguous stereochemical assignment . Alternatively, chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity, especially when crystallographic data are unavailable.

Q. What analytical techniques are critical for characterizing this compound?

  • Structural verification : 1^1H/13^13C NMR (e.g., δ 7.91–7.62 ppm for aromatic protons) and HRMS (e.g., [M+H]+^+ at m/z 325.1684) .
  • Purity assessment : HPLC with UV detection (≥98% purity) and elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How can low synthetic yields of imidazole derivatives be optimized?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst screening : Testing bases like triethylamine or DBU could accelerate cyclization .
  • Purification : Gradient elution in column chromatography (e.g., chloroform/ethyl acetate/hexane mixtures) improves separation of regioisomers .

Q. What methodologies elucidate mechanism-based enzyme inactivation (e.g., CYP2D6)?

  • Kinetic studies : Determine partition ratio (kinact/KIk_{\text{inact}}/K_I) via activity assays (e.g., loss of 90% CYP2D6 activity in 15 min) .
  • Protein adduct detection : SDS-PAGE with Western blotting or autoradiography using 14^{14}C-labeled compound .
  • Metabolite profiling : LC-MS identifies reactive intermediates (e.g., methylene quinones) formed during oxidation .

Q. How do computational methods predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with active sites (e.g., positioning the phenyl group 2.2 Å from heme iron in CYP2D6) .
  • Dynamics simulations : MD trajectories assess stability of ligand-receptor complexes over time .

Q. How to resolve contradictions in biological activity data across studies?

  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .
  • Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability.
  • Impurity profiling : Quantify byproducts (e.g., regioisomers) via LC-MS, as they may exhibit off-target effects .

Q. What in vitro models assess cellular permeability and metabolic fate?

  • Caco-2 monolayers : Measure apparent permeability (PappP_{\text{app}}) to predict intestinal absorption .
  • PAMPA : Evaluates passive diffusion across artificial membranes.
  • Metabolite ID : Incubate with hepatocytes and analyze via LC-HRMS to identify phase I/II metabolites .

Methodological Resources

  • Crystallography : SHELX software for structure refinement .
  • Spectral data : Reference 1^1H NMR shifts (e.g., δ 3.22–3.25 ppm for methylsulfonyl groups) .
  • Docking pipelines : Tools like Schrödinger Suite for high-throughput virtual screening .

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